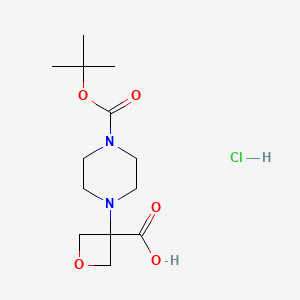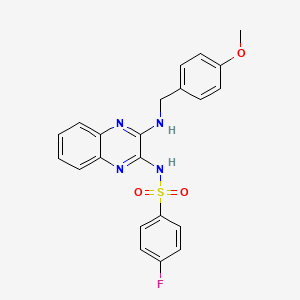
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C22H19FN4O3S1. It is offered by several suppliers for research purposes21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide. However, there are general methods for the synthesis of quinoline and its analogues3, as well as the synthesis of benzenesulfonamide derivatives4. These methods could potentially be adapted for the synthesis of this specific compound.Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases5. However, without a visual representation, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide.Physical And Chemical Properties Analysis
The molecular weight of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is 438.481. Other physical and chemical properties are not readily available in the literature.Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanines substituted with benzenesulfonamide derivatives, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Gupta and Halve (2015) synthesized novel azetidin-2-ones containing benzenesulfonamide and evaluated their antifungal activity. These compounds demonstrated potent activity against Aspergillus niger and Aspergillus flavus, indicating their potential as antifungal agents and the importance of structure-activity relationship trends in their development (Gupta & Halve, 2015).
Anticancer and Radiosensitizing Evaluation
Ghorab, Ragab, Heiba, El-Gazzar, and El-Gazzar (2011) reported the synthesis and evaluation of 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives for their in vitro anticancer activity and radiosensitizing potential. Some compounds showed higher activity than the reference drug doxorubicin, highlighting their promise in anticancer research and as radiosensitizers (Ghorab et al., 2011).
Photophysicochemical Properties
Another study by Öncül, Öztürk, and Pişkin (2021) on zinc(II) phthalocyanine with benzenesulfonamide substituents revealed its photosensitizing abilities suitable for photocatalytic applications. This highlights the compound's utility beyond biomedical applications, extending into materials science for environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Cytotoxic Activities
The study by Reddy et al. (2013) synthesized isatin derivatives, including those incorporating the quinoxaline structure, and evaluated their cytotoxic activities against various cancer cell lines. This research contributes to the ongoing search for novel anticancer agents with improved efficacy and specificity (Reddy et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-30-17-10-6-15(7-11-17)14-24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(28,29)18-12-8-16(23)9-13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUIRXRNXKMBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

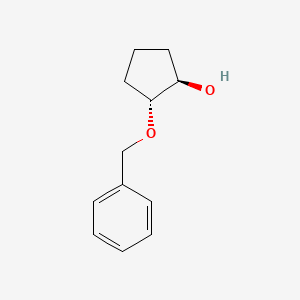
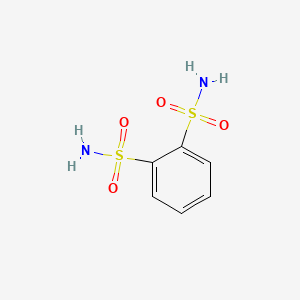
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
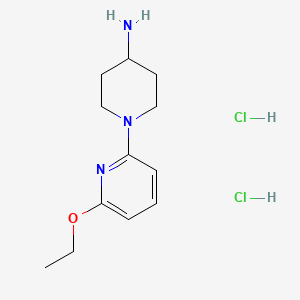
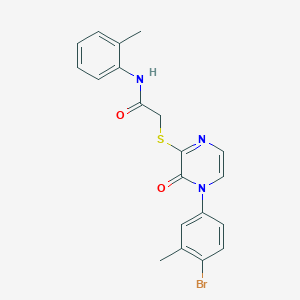
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
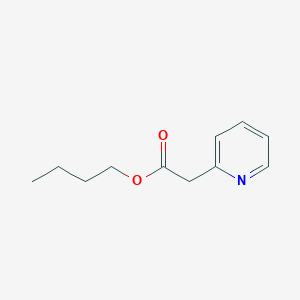
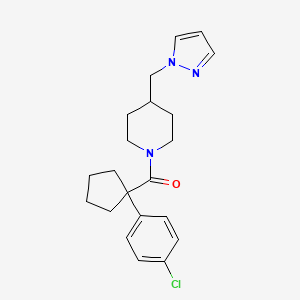
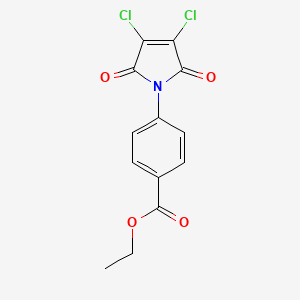
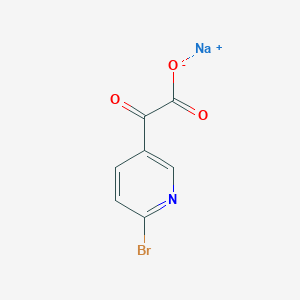
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
